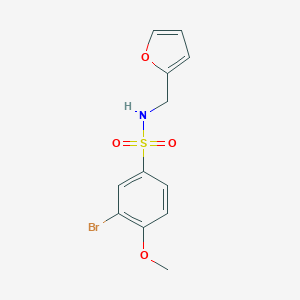![molecular formula C25H21ClF3N3O4S2 B299304 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide inhibits CFTR-mediated chloride transport by binding to the cytoplasmic side of the CFTR channel. It has been shown to block the ATP-binding site of CFTR, preventing the channel from opening and allowing chloride ions to pass through. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to reduce the stability of the CFTR protein, leading to its degradation by the proteasome.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce CFTR-mediated chloride transport in airway epithelial cells, leading to a decrease in mucus production and improved lung function in animal models of cystic fibrosis. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to reduce intestinal fluid secretion in animal models of secretory diarrhea. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to reduce cyst growth in animal models of polycystic kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in various cell types and animal models, making it a well-established tool for studying the role of CFTR in various physiological and pathological processes.
However, there are also limitations to using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel (CaCC). In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to reduce the stability of the CFTR protein, leading to its degradation by the proteasome. This can make it difficult to study the long-term effects of CFTR inhibition in cell culture or animal models.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide. One area of research is to develop more potent and selective inhibitors of CFTR that do not have off-target effects on other ion channels. Another area of research is to develop inhibitors of CFTR that target specific disease-causing mutations in the CFTR gene. Finally, there is a need for more studies to investigate the long-term effects of CFTR inhibition in cell culture and animal models, as well as in human clinical trials.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the condensation of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-oxo-2-(2-hydrazinyl)acetate, followed by the reaction with 4-(3-thietanyloxy)benzaldehyde and benzenesulfonyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been used to study the role of CFTR in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
Propiedades
Nombre del producto |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C25H21ClF3N3O4S2 |
Peso molecular |
584 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClF3N3O4S2/c26-23-11-8-18(12-22(23)25(27,28)29)32(38(34,35)21-4-2-1-3-5-21)14-24(33)31-30-13-17-6-9-19(10-7-17)36-20-15-37-16-20/h1-13,20H,14-16H2,(H,31,33)/b30-13+ |
Clave InChI |
VFRNVDZUZJCRQQ-VVEOGCPPSA-N |
SMILES isomérico |
C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)


![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)